1-Methyl-1H-indol-7-ol
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Chemistry
The indole moiety, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. bohrium.comsemanticscholar.orgresearchgate.net This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and advanced materials. bohrium.comsemanticscholar.orgresearchgate.net The versatility of the indole scaffold allows for its incorporation into a myriad of pharmacologically active molecules. semanticscholar.org The indole framework is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.
The functionalization of the indole core at various positions, such as the N-1, C-2, and C-3 positions, allows for the creation of a diverse library of derivatives with distinct chemical and pharmacological properties. semanticscholar.orgresearchgate.netrsc.org Modern synthetic methodologies, including metal-catalyzed reactions and C-H activation, have significantly expanded the toolkit for constructing complex indole architectures with high efficiency and selectivity. bohrium.comsemanticscholar.orgresearchgate.net
Research Rationale for Investigating 1-Methyl-1H-indol-7-ol and its Analogues
The investigation into this compound and its analogues is driven by the quest for novel molecules with unique properties. The substitution pattern of this compound, with a methyl group on the indole nitrogen and a hydroxyl group on the benzene ring, influences its electronic and steric properties, which in turn can affect its reactivity and biological interactions.
Research on analogues of this compound, where the position of the methyl and hydroxyl groups are varied, or additional functional groups are introduced, is crucial for understanding structure-activity relationships (SAR). For instance, comparing this compound to its isomers, such as 1-Methyl-1H-indol-4-ol and 1-Methyl-1H-indol-6-ol, can provide insights into how the position of the hydroxyl group impacts the molecule's characteristics. nih.gov
Furthermore, the synthesis and study of more complex analogues, such as those incorporating propan-1-amine or prop-2-en-1-ol groups, expand the chemical space and potential applications of this class of compounds. evitachem.comenaminestore.com Theoretical studies, including density functional theory (DFT), are also employed to investigate the properties and potential mechanisms of action of these analogues. researchgate.netresearchgate.net
Scope and Objectives of Contemporary Chemical Research on this Compound Class
Contemporary research on this compound and its derivatives encompasses several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and selective synthetic routes to access this compound and a diverse range of its analogues. This includes the exploration of various catalytic systems and reaction conditions. researchgate.netresearchgate.net
Exploration of Chemical Reactivity: Researchers are investigating the chemical reactivity of the this compound scaffold, including its participation in various organic reactions to generate more complex molecular architectures. rsc.org
Investigation of Physicochemical Properties: A thorough understanding of the physicochemical properties, such as solubility, electronic properties, and conformational preferences, is essential for predicting the behavior of these compounds in different environments.
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related compounds, researchers aim to establish clear relationships between the chemical structure and the observed properties. This knowledge is critical for the rational design of new molecules with desired characteristics.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 475577-33-4 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₉H₉NO | sigmaaldrich.com |
| Molecular Weight | 147.18 g/mol | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylindol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOOVLYAHIFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 1 Methyl 1h Indol 7 Ol and Indole Analogues
Electrophilic Aromatic Substitution Pathways on the Indole (B1671886) Ring
Due to the electron-rich nature of the pyrrole (B145914) moiety, the indole ring system is highly susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.inresearchgate.net This reactivity is significantly more pronounced than that of benzene (B151609), with the C3 position being approximately 10¹³ times more reactive. wikipedia.org
The preferred site for electrophilic attack is the C3 position of the pyrrole ring. wikipedia.orgbhu.ac.in This regioselectivity is attributed to the superior stability of the resulting cationic intermediate (σ-complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, which is the most stable arrangement. bhu.ac.instackexchange.com In contrast, attack at the C2 position leads to an intermediate where stabilizing the positive charge by the nitrogen lone pair disrupts the benzene ring's aromatic sextet. bhu.ac.in
If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position. bhu.ac.in Substitution on the carbocyclic (benzene) ring generally only happens when the N1, C2, and C3 positions are all blocked. wikipedia.org However, under strongly acidic conditions that lead to the exhaustive protonation of C3, the C5 position can become the most favorable site for electrophilic attack. wikipedia.org
Various electrophilic substitution reactions are commonly performed on indoles, including:
Nitration: Can be achieved using reagents like a nitric mixture in acetic anhydride. quimicaorganica.org
Halogenation: Accomplished with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org
Sulfonation: Typically performed using a SO3-pyridine complex to prevent polymerization under harsh acidic conditions. quimicaorganica.org
Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). quimicaorganica.org
Mannich Reaction: A reaction with formaldehyde (B43269) and a secondary amine, like dimethylamine, yields gramine, a valuable synthetic intermediate. wikipedia.orgquimicaorganica.org
| Reaction | Reagents | Primary Position of Attack | Product Example |
|---|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | C3 | 3-Nitroindole |
| Halogenation | N-Bromosuccinimide (NBS) | C3 | 3-Bromoindole |
| Sulfonation | SO₃-Pyridine Complex | C3 | Indole-3-sulfonic acid |
| Vilsmeier-Haack | POCl₃, DMF | C3 | Indole-3-carboxaldehyde |
| Mannich Reaction | CH₂O, Dimethylamine | C3 | Gramine (3-(Dimethylaminomethyl)indole) |
The presence of substituents on the indole ring can influence the regioselectivity. Electron-donating groups on the benzene ring generally promote C5 regioselective cyclization, whereas their absence tends to favor C3 attack. beilstein-journals.org Furthermore, using an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity at C3, potentially favoring substitution at the C5 position. beilstein-journals.org
Nucleophilic Substitution Reactions Involving Indole Scaffolds
Direct nucleophilic substitution on the electron-rich indole nucleus is challenging. rsc.org However, functionalization can be achieved through specific strategies that activate the indole ring for nucleophilic attack.
One effective method involves the introduction of an activating group, such as a 1-methoxy substituent. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions with a variety of nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp In these reactions, the 1-methoxy group is displaced, allowing for the synthesis of various 2,3,6-trisubstituted indoles. nii.ac.jp A proposed mechanism involves nucleophilic attack at the C2 position, followed by the elimination of the methoxy (B1213986) group. nii.ac.jp
Another approach is the aromatic Pummerer reaction, which provides an efficient pathway for nucleophilic hydroxylation, halogenation, and esterification of indoles under mild conditions. rsc.org Additionally, the preparation of (1H-indol-3-yl)methyl electrophiles allows for subsequent nucleophilic substitution at the benzylic-like position, although these intermediates can be unstable. researchgate.net Microflow reactor technology has been employed to manage the reactivity of these unstable electrophiles, enabling rapid and mild nucleophilic substitutions. researchgate.netresearchgate.net
| Indole Substrate | Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | NaH, DMF, rt | 2-(Piperidin-1-yl)-6-nitroindole-3-carbaldehyde | nii.ac.jp |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole | NaH, DMF, rt | 2-(1H-Pyrrol-1-yl)-6-nitroindole-3-carbaldehyde | nii.ac.jp |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Sodium methanethiolate (B1210775) (NaSMe) | DMF, rt | 2-(Methylthio)-6-nitroindole-3-carbaldehyde | nii.ac.jp |
| Indolyl-3-carbaldehydes | Organolithium/Grignard reagents then Nucleophile | Microflow reactor | 3'-(Substituted) indoles | researchgate.net |
Friedel-Crafts Reactions and Indole Functionalization
The Friedel-Crafts reaction is a cornerstone of C-C bond formation via electrophilic aromatic substitution and is highly effective for the functionalization of indoles. researchgate.netresearchgate.net This reaction, catalyzed by chiral metal complexes or organocatalysts, provides a direct and atom-economical route to optically active indole derivatives. nih.govresearchgate.net
The reaction typically occurs at the nucleophilic C3 position. rsc.org A wide variety of electrophiles have been successfully employed, including:
α,β-Unsaturated ketones, esters, and amides nih.govresearchgate.net
Imines and nitroalkenes nih.govresearchgate.net
β,γ-Unsaturated α-ketoesters nih.gov
Catalytic asymmetric Friedel-Crafts reactions have received significant attention, enabling the synthesis of chiral indole derivatives with high enantioselectivity. nih.govmdpi.com Various catalysts, including chiral phosphoric acids, bifunctional thioureas, and metal complexes with chiral ligands (e.g., Cu(II)-bis(oxazoline)), have been developed to control the stereochemical outcome. researchgate.netmdpi.com For example, the reaction of indoles with β-nitrostyrenes in the presence of a chiral aziridine-phosphine ligand and a copper(I) complex can yield Friedel-Crafts products with high enantiomeric excess. mdpi.com
| Electrophile | Catalyst Type | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketones | Chiral Brønsted Acid (e.g., Fiaud's acid) | 3-Alkyl Indoles | acs.org |
| β-Nitrostyrenes | Chiral Aziridine-Phosphine/Cu(I) Complex | 3-(1-Aryl-2-nitroethyl)indoles | mdpi.com |
| β,γ-Unsaturated α-Ketiminoesters | Chiral Phosphoric Acid (CPA) | C2-Functionalized Indoles (with 3-substituted indoles) | acs.org |
| N,O-Acetals | Cu(OTf)₂ | C3-Amide Aza-alkylated Indoles | rsc.org |
Pericyclic Reactions (e.g., Hetero-Diels-Alder) with Indole Derivatives
Pericyclic reactions, which proceed through a concerted cyclic transition state, offer powerful methods for constructing complex ring systems. msu.edu While the indole C2-C3 double bond can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), other types of pericyclic reactions are also significant in indole chemistry.
A key example is the acs.orgacs.org-sigmatropic rearrangement, which is a crucial step in classic indole syntheses like the Fischer and Bartoli methods. medium.com In the Fischer indole synthesis, an arylhydrazone undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and ammonia (B1221849) elimination to form the indole ring. medium.com
Indole derivatives can also participate in dipolar cycloadditions. msu.edu For instance, a cascade reaction involving nitrones and allenes can lead to the formation of dihydrocarbazoles, where a 2-vinylindole intermediate is proposed to undergo a cycloaddition-rearrangement process. Asymmetric dearomative [4+2] cycloadditions of indoles with o-quinone diimides have also been developed, providing access to six-membered ring-fused indolines. nih.gov
| Reaction Type | Indole Role | Reactant Partner | Key Intermediate/Step | Product Class |
|---|---|---|---|---|
| Fischer Indole Synthesis | Product | Aryl Hydrazine, Ketone/Aldehyde | acs.orgacs.org-Sigmatropic Rearrangement | Substituted Indoles |
| Bartoli Indole Synthesis | Product | ortho-Nitroarene, Vinyl Grignard | acs.orgacs.org-Sigmatropic Rearrangement | Substituted Indoles |
| Dearomative [4+2] Cycloaddition | Diene | o-Quinone Diimide | Cycloaddition | Fused Indolines |
| Dipolar Cycloaddition | Intermediate | Nitrone, Allene | [3+2] Cycloaddition | Dihydrocarbazoles |
Carbon-Carbon Bond Forming Reactions at Indole Positions
Beyond Friedel-Crafts reactions, a multitude of other carbon-carbon bond-forming reactions are used to functionalize the indole scaffold. The high nucleophilicity of the C3 position makes it a prime site for reactions with various electrophiles. bhu.ac.in
Michael additions of indoles to α,β-unsaturated compounds are common, often proceeding under acidic conditions to afford 3-substituted products. bhu.ac.in The Mannich reaction, as previously mentioned, is a vital method for introducing an aminomethyl group at C3, creating the versatile intermediate gramine. wikipedia.org This intermediate can then be used in subsequent reactions, for example, to synthesize tryptophan. bhu.ac.in
Palladium-catalyzed reactions have emerged as powerful tools for indole functionalization. For instance, a Pd(II)-catalyzed oxidative Wacker-type cyclization of 2,3-disubstituted indoles can provide access to fused indolines. rsc.org Furthermore, palladium-catalyzed intramolecular cyclization of alkyne and imine moieties is a novel route for synthesizing 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org
Lithiation of the indole ring also opens pathways for C-C bond formation. While the N-H proton is the most acidic, its removal or replacement with a protecting group allows for lithiation at the C2 position. The resulting 2-lithioindoles can then react with various electrophiles to yield 2-substituted indoles. bhu.ac.in
| Reaction Name | Position(s) Functionalized | Key Reagents/Catalysts | Product Example |
|---|---|---|---|
| Michael Addition | C3 | α,β-Unsaturated ketones, nitriles, etc. | 3-(3-Oxobutyl)indole |
| Mannich Reaction | C3 | Formaldehyde, Dimethylamine | Gramine |
| C2-Lithiation/Alkylation | C2 | n-BuLi, Electrophile (e.g., Alkyl halide) | 2-Alkylindole |
| Palladium-Catalyzed Cyclization | C2, C3 | Pd(OAc)₂, P(n-Bu)₃ | 2,3-Disubstituted Indoles |
Intramolecular Cyclization and Rearrangement Processes
Intramolecular cyclization reactions of substituted indoles are a powerful strategy for constructing polycyclic indole alkaloids and other complex heterocyclic systems. acs.orgmdpi.com These reactions often involve the formation of a new bond between a side chain and a position on the indole nucleus.
Palladium-catalyzed intramolecular cyclizations are widely used. For example, 2-(1-alkynyl)-N-alkylideneanilines can be cyclized to form 2,3-disubstituted indoles in a process that forms the C2-C3 bond. organic-chemistry.org Another method involves the S₃•⁻-mediated intramolecular cyclization of o-alkynylanilines to produce 2-substituted indoles. tandfonline.com
PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization allows for the construction of the indole skeleton by joining a nitrogen atom on a side chain to the benzene ring. acs.org This method is versatile and can be used to synthesize a variety of N-arylated and N-alkylated indole derivatives under mild conditions. acs.org N-chlorosuccinimide (NCS) has also been employed to mediate intramolecular cyclizations, for instance, to form a C-N bond at the indole 2-position, which has been applied in the synthesis of complex natural products. nih.gov
Indole scaffolds can also undergo significant rearrangement processes. For example, ring distortion strategies involving ring cleavage and rearrangement of indole alkaloids can generate new molecular scaffolds with potentially novel biological activities. nih.gov
| Reaction Type | Key Reagent/Catalyst | Bond Formed / Process | Product Class | Reference |
|---|---|---|---|---|
| PIFA-Mediated Cyclization | PIFA | N-Aryl C-C bond | N-Substituted Indoles | acs.org |
| Palladium-Catalyzed Cyclization | Palladium Acetate | Intramolecular C-N or C-C bond | Fused/Substituted Indoles | organic-chemistry.orgmdpi.com |
| NCS-Mediated Cyclization | N-Chlorosuccinimide (NCS) | Intramolecular C-N bond | Indoloquinolines | nih.gov |
| S₃•⁻-Mediated Cyclization | K₂S | Intramolecular C-N bond | 2-Phenylindoles | tandfonline.com |
Dearomatization Chemistry of Indoles
The dearomatization of indoles is a powerful synthetic strategy that transforms the planar, aromatic indole ring into three-dimensional, enantioenriched indoline or indolenine structures. nih.gov This approach is crucial for the asymmetric synthesis of many indole-derived alkaloids. nih.gov Due to the inherent nucleophilicity of the indole C3 position, dearomatization often proceeds via the addition of an electrophile at this site. nih.gov
Several strategies for indole dearomatization have been developed:
Oxidative Dearomatization (ODA): This involves the direct addition of functional groups to the indole core under oxidative conditions, providing access to high-value oxindole skeletons. rsc.org Palladium(II)-catalyzed oxidative Wacker-type cyclization is one such method that uses molecular oxygen as the oxidant. rsc.org
Catalytic Asymmetric Dearomatization (CADA): This has emerged as a highly effective method for preparing enantio-enriched 3D molecules directly from planar indoles. nih.gov Chiral catalysts can control the chemo-, regio-, and enantioselectivity of the dearomatization process. nih.gov
Visible-Light-Induced Dearomatization: These methods are advantageous due to their mild, green, and sustainable nature. acs.org Photoredox catalysis can be used to achieve hydroalkylation of electron-deficient indoles or to construct complex fused- and spiro-indoline scaffolds. acs.org
Umpolung of Indole Reactivity: Conventionally, indoles are nucleophilic at C3. Strategies to invert this polarity (umpolung) allow for dearomative functionalization through reaction with nucleophiles. Hypoiodite-catalyzed oxidative umpolung, for example, generates an N-iodo indole intermediate that inverts the reactivity of the C3 position, enabling enantioselective dearomative aza-spirocyclization. nih.gov
| Dearomatization Strategy | Key Features/Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidative Dearomatization | Pd(II) catalyst, O₂ oxidant | Fused Indolines, Indolones | rsc.org |
| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acid, o-Quinone Diimides | Indolenines, Furo/Pyrroloindolines | nih.gov |
| Visible-Light-Induced Dearomatization | Photocatalyst (e.g., 4CzIPN), light source | Substituted Indolines | acs.org |
| Oxidative Umpolung | Chiral Quaternary Ammonium Hypoiodite | Spiroindolenines | nih.gov |
| 1,8-Addition of p-Quinone Methides | In situ generation of quinone methides | Indolimines with allenes | acs.org |
Advanced Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 1-Methyl-1H-indol-7-ol is not widely published, the expected spectral features can be inferred from the analysis of closely related indole (B1671886) derivatives. dergipark.org.trmdpi.comresearchgate.netbeilstein-journals.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the N-methyl protons, the hydroxyl proton, and the aromatic protons on the indole core. The N-methyl group would likely appear as a sharp singlet. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The protons on the bicyclic ring system would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) that confirm the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show nine unique signals corresponding to each carbon atom. The chemical shifts would confirm the presence of the N-methyl carbon, the aromatic carbons, and notably, the carbon atom C7 bonded to the hydroxyl group, which would be shifted significantly downfield due to the electronegativity of the oxygen atom.
For comparative purposes, the spectral data for the parent compound, 1-methylindole (B147185), provides a baseline for understanding the indole core. dergipark.org.trresearchgate.net
| Technique | Sample | Description | Expected Key Features for this compound |
|---|---|---|---|
| ¹H NMR | This compound | Provides information on the proton environments and connectivity. | - Sharp singlet for N-CH₃ protons.
|
| ¹³C NMR | This compound | Identifies all unique carbon atoms in the molecule. | - Signal for the N-CH₃ carbon.
|
Role of Mass Spectrometry (MS) in Reaction Outcome Analysis and Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₉H₉NO), the molecular weight is 147.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 147. The fragmentation of indole derivatives often involves characteristic losses. scirp.org Key fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) leading to an ion at m/z 132, or the loss of carbon monoxide (CO) from the phenol moiety. The fragmentation characteristic of the indole ring itself, such as the loss of HCN, might also be observed. scirp.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecular ion and its fragments.
| m/z Value (Predicted) | Ion/Fragment | Description |
|---|---|---|
| 147 | [M]⁺ | Molecular ion of this compound. |
| 132 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 118 | [M - HCN - H]⁺ (from indole ring) | A common fragmentation pathway for indole structures. scirp.org |
Infrared (IR) Spectroscopy for Characterization of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be distinguished by the presence of a prominent hydroxyl (-OH) group.
The key diagnostic absorption bands would be:
O-H Stretch: A strong and broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be observed just below 3000 cm⁻¹. researchgate.net
C=C Stretch: Aromatic ring carbon-carbon double bond stretching vibrations would result in one or more medium to sharp bands in the 1450–1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol would appear in the 1260-1000 cm⁻¹ range.
The spectrum of the related compound 1-methylindole shows characteristic C-H and ring stretching vibrations, but notably lacks the broad O-H stretching band. researchgate.net
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600-3200 | O-H Stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Methyl Group (-CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1260-1000 | C-O Stretch | Phenol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The indole ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region, typically arising from π → π* transitions. openaccesspub.org
For 1-methylindole, UV absorption maxima are observed, which are characteristic of the indole electronic system. dergipark.org.trresearchgate.net In this compound, the hydroxyl group acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore). The lone pairs of electrons on the oxygen atom can interact with the π-system of the indole ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted or N-methylated indole. The exact positions of the λₘₐₓ values would be sensitive to the solvent used.
| Compound | Solvent | λₘₐₓ (nm) (Representative) | Transition Type |
|---|---|---|---|
| 1-Methylindole | Ethanol/Water | ~220, ~280 | π → π |
| This compound | Not specified | Expected shift to longer wavelengths vs. 1-methylindole | π → π |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound are not available in the reviewed literature, the technique would be invaluable for its structural confirmation. If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planarity of the indole ring system and provide exact measurements for all bond lengths and angles. nih.govmdpi.com Furthermore, it would reveal the solid-state packing arrangement and identify key intermolecular interactions, most notably hydrogen bonding involving the hydroxyl group at the 7-position. This hydrogen bonding would play a crucial role in defining the crystal lattice structure. The analysis of other indole derivatives by X-ray crystallography has been crucial in confirming their molecular structures. nih.govmdpi.commdpi.comresearchgate.net
Computational and Theoretical Studies on 1 Methyl 1h Indol 7 Ol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic structure of molecules like 1-Methyl-1H-indol-7-ol. niscpr.res.in By approximating the electron density, DFT methods can accurately predict molecular geometries, electronic properties, and reactivity trends. rsc.orgnih.gov These calculations are essential for understanding how the methyl and hydroxyl substituents modulate the electronic character of the indole (B1671886) ring system.
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comaip.org For indole derivatives, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com
In the case of this compound, the electron-donating nature of both the hydroxyl (-OH) group and the indole nitrogen would be expected to raise the energy of the HOMO, while the N-methyl group also contributes to this effect. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting enhanced reactivity. DFT calculations can precisely quantify these energies and map the spatial distribution of the HOMO and LUMO across the molecule. nih.gov Such studies on related molecules like 1-methylindole (B147185) and 5-hydroxyindole (B134679) have shown that substitutions significantly alter the electronic landscape. researchgate.netacs.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the pyrrole (B145914) ring, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.
Table 1: Representative DFT-Calculated Electronic Properties for Indole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indole (Reference) | -5.65 | -0.15 | 5.50 |
| 1-Methylindole | -5.42 | -0.11 | 5.31 |
| 5-Hydroxyindole | -5.38 | -0.21 | 5.17 |
| This compound (Predicted Trend) | Higher (e.g., ~ -5.3) | Similar (e.g., ~ -0.2) | Lower (e.g., ~ 5.1) |
Note: Values for Indole, 1-Methylindole, and 5-Hydroxyindole are representative based on published data for similar computational levels. The values for this compound are predicted trends.
Quantum Mechanical Calculations for Reaction Mechanisms and Energy Barrier Analysis
Quantum mechanics (QM) calculations are indispensable for investigating the detailed pathways of chemical reactions, including transition states and activation energies. nih.gov For a molecule like this compound, QM methods can be used to model its behavior in various chemical transformations, such as electrophilic aromatic substitution, oxidation, or reactions involving the hydroxyl group.
By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This path includes high-energy transition states, and the energy difference between the reactants and the transition state defines the activation energy or energy barrier. nih.govnih.gov A lower energy barrier indicates a faster reaction rate. For example, in the case of electrophilic substitution on the indole ring, QM calculations can determine the relative energy barriers for attack at different positions (e.g., C2, C3, C4, C6), thereby predicting the regioselectivity of the reaction. wuxiapptec.com Studies on 3-acetyl-5-hydroxyindole have shown that QM can elucidate why different reagents lead to substitution at different positions by comparing the energy profiles of potential reaction pathways. wuxiapptec.com
These calculations can also clarify the role of catalysts or solvent molecules in the reaction mechanism. mdpi.com For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reacting core of the system with high-level QM and the surrounding environment (like a protein active site or solvent shell) with classical molecular mechanics, are particularly powerful for studying enzymatic reactions or reactions in solution. nih.gov Such an approach could model the oxidation of this compound within an enzyme active site, providing a step-by-step understanding of the catalytic process. nih.gov
Table 2: Illustrative Energy Barriers for Electrophilic Bromination of a Substituted Indole
| Reaction Pathway | Transition State (TS) | Calculated Energy Barrier (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Attack at C4-position | TS1 | 4.92 | Minor/No Product |
| Attack at C6-position | TS2 | 6.21 | Major Product |
Note: Data is illustrative, based on findings for 3-acetyl-5-hydroxyindole, demonstrating the application of QM in predicting regioselectivity by comparing energy barriers. wuxiapptec.com
Molecular Modeling and Molecular Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, this begins with geometry optimization to find the most stable conformation (lowest energy structure). mdpi.com Molecular dynamics (MD) simulations extend this static picture by simulating the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. tandfonline.comnih.gov
MD simulations are particularly useful for understanding how this compound interacts with its environment, such as solvent molecules or a biological receptor. espublisher.comtandfonline.com In a simulation, the molecule would be placed in a box of explicit solvent (e.g., water), and the trajectory of each atom would be calculated over a period ranging from nanoseconds to microseconds. This allows for the analysis of:
Solvation Structure: How water molecules arrange around the hydroxyl group and the aromatic rings.
Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the hydroxyl group and surrounding water molecules.
Conformational Flexibility: While the indole ring is rigid, the orientation of the hydroxyl proton can be explored.
Ligand-Receptor Stability: If docked into a protein's active site, MD simulations can assess the stability of the binding pose and calculate binding free energies, which are crucial in drug design. tandfonline.comnih.gov
The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of the stability and flexibility of the system. A stable RMSD over time for a ligand docked in a protein suggests a stable binding interaction. tandfonline.com
Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Descriptors
Conceptual DFT (CDFT) is a subfield of DFT that provides a framework for quantifying chemical concepts like electronegativity and hardness, turning them into practical tools for predicting reactivity. mdpi.comnih.govpku.edu.cn Using the energies from DFT calculations (specifically HOMO and LUMO energies), CDFT allows for the calculation of various global and local reactivity descriptors. mdpi.comsemanticscholar.org
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. mdpi.com
Nucleophilicity Index (N): A scale for ranking molecules by their nucleophilic character. nih.gov
For this compound, the presence of the electron-donating hydroxyl group would be expected to increase its nucleophilicity (making it a better electron donor) and decrease its chemical hardness compared to unsubstituted indole.
Local Reactivity Descriptors , such as the Fukui function (f(r)) and Parr functions (P(r)), pinpoint which atoms within the molecule are most reactive towards specific types of attack. mdpi.comresearchgate.net The Fukui function helps identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). This provides a more nuanced view of reactivity than MEP maps alone, predicting which of the carbon atoms on the indole ring is most susceptible to a given reaction.
Table 3: Representative Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |
| Electrophilicity (ω) | μ² / 2η (where μ ≈ -χ) | Global electrophilic nature |
| Nucleophilicity (N) | EHOMO(Nucleophile) - EHOMO(TCE) | Global nucleophilic nature (relative to a reference) |
I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO), TCE = Tetracyanoethylene (a reference molecule). mdpi.comsemanticscholar.org
Applications of 1 Methyl 1h Indol 7 Ol and Its Analogues in Chemical Synthesis and Materials Science
Role as Building Blocks for Complex Heterocyclic Architectures
The structure of 1-Methyl-1H-indol-7-ol provides a versatile template for the synthesis of more complex, multi-ring heterocyclic systems. The indole (B1671886) nucleus itself serves as a robust starting point, and the substituents at the 1- and 7-positions guide subsequent chemical transformations.
Chemists utilize substituted indoles as key building blocks because the ring is amenable to various reactions, such as electrophilic substitution, cyclization, and cross-coupling reactions. mdpi.com For instance, the hydroxyl group at the 7-position can be converted into other functional groups or used as a nucleophile to build fused-ring systems. A notable example is the synthesis of benzo-fused 1H-indol-7-ols through metal-catalyzed intramolecular aromatic substitution, where a precursor derived from a tetrahydroindolone is cyclized to create a more complex, rigid structure. nih.gov
The indole framework is integral to the creation of polyheterocyclic structures that are often inspired by biologically active natural products. nih.govrsc.org By strategically functionalizing the indole core, complex scaffolds found in various alkaloids and therapeutic agents can be assembled. rsc.orgnih.gov
| Strategy | Description | Resulting Architecture | Reference |
|---|---|---|---|
| Intramolecular Aromatic Substitution | A copper-catalyzed reaction of a 3-phenyl-2-(diazoacetyl)-tetrahydroindolone precursor. | Benzo-fused 1H-indol-7-ol derivatives. | nih.gov |
| One-Pot Synthesis | An efficient approach using AlCl3-induced (hetero)arylation of 2,3-dichloroquinoxaline (B139996) with indole derivatives. | Indole-quinoxaline hybrids. | nih.gov |
| Regiospecific Conversion | Using indole-appended building blocks like vinamidinium salts to construct other heterocyclic rings. | Indole-appended pyrazoles and pyrroles. | nih.gov |
Intermediates in the Synthesis of Natural Products and their Analogues
Indole alkaloids represent one of the most significant classes of natural products, with over 4,100 known compounds, many of which exhibit potent biological activities. nih.gov The synthesis of these complex molecules often relies on the use of pre-functionalized indole intermediates. While many biosynthetic pathways start from tryptophan, synthetic chemists have devised numerous strategies to construct the indole core in unnatural ways to access these fascinating structures. rsc.org
Substituted indoles, such as analogues of this compound, are critical intermediates in the total synthesis of indole alkaloids and their derivatives. rsc.orgrsc.org For example, the synthesis of indoloquinoline natural products like quinindoline involves multi-step sequences where a substituted indole is a key starting material. chim.it In one approach, 1-(phenylsulfonyl)-1H-indole is used to construct the core of cryptolepinone, a related natural product. chim.it
The semi-synthesis of novel psychedelic analogues also highlights the utility of substituted indoles. In the synthesis of 5-methylpsilocybin, 5-Methyl-1H-indol-4-ol serves as the crucial precursor, undergoing a series of reactions to yield the final phosphorylated product. nih.gov This demonstrates how a simple, substituted hydroxindole can be elaborated into a more complex, biologically active molecule.
Development of Novel Chemical Entities through Indole Scaffolds
The indole scaffold is a cornerstone in modern drug discovery, providing a framework for the development of novel chemical entities with a wide range of therapeutic applications. nih.govnih.gov Its ability to interact with various biological targets has led to its incorporation into numerous marketed drugs. nih.gov Researchers extensively modify the indole ring at its various positions (N1, C2, C3, and the benzene (B151609) ring) to create libraries of new compounds for screening. nih.govnih.gov
The development of new anti-tubercular agents provides a compelling case study. The indole scaffold has been extensively explored to identify new drug candidates against Mycobacterium tuberculosis. nih.gov By making substitutions on the indole ring, researchers have developed compounds with potent inhibitory activity against distinct targets, including enzymes involved in cell wall synthesis and DNA replication. nih.gov For instance, bioisosteric replacement strategies have led to new series of indole derivatives that show selective activity against the dihydrofolate reductase (DHFR) enzyme in the bacterium. nih.gov
The versatility of the indole scaffold is further demonstrated in the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.net The indole ring system serves as a core structure for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their function. researchgate.net
| Compound Class | Therapeutic Target/Application | Modification Strategy | Reference |
|---|---|---|---|
| Indole-based Anti-tubercular Agents | Decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1) | Incorporation of azaindole and indazole sulfonamide scaffolds. | nih.gov |
| Indole-based Kinase Inhibitors | Various protein kinases (cancer therapy) | Substitution on the indole ring to optimize binding to the kinase ATP pocket. | researchgate.net |
| Indole-Quinoxaline Hybrids | Chorismate mutase inhibitors (anti-tubercular) | Combining structural features of indole and quinoxaline (B1680401) in a single molecule. | nih.gov |
Ligand Design and Coordination Chemistry (e.g., Transition Metal Complexes)
The indole nucleus contains a nitrogen atom within its pyrrole (B145914) ring that can act as a Lewis base, enabling it to coordinate with transition metal ions. nih.gov The presence of additional donor atoms, such as the hydroxyl group in this compound, can lead to the formation of stable chelate complexes. The design of indole-based ligands is an active area of research, as the resulting metal complexes can exhibit unique catalytic, electronic, and biological properties. nih.govnih.gov
Indole-containing Schiff bases are particularly versatile ligands. researchgate.net These are typically formed by the condensation of an indole derivative with an aldehyde or ketone. The resulting imine nitrogen, along with other donor atoms in the molecule, can coordinate to a variety of transition metals, including platinum, palladium, cobalt, and nickel. researchgate.net The coordination of metals to these indole scaffolds can enhance their biological activities. nih.gov
In the case of this compound, the nitrogen atom of the indole ring and the oxygen atom of the hydroxyl group can potentially act as a bidentate ligand, binding to a metal center to form a stable five- or six-membered ring. The properties of such complexes can be tuned by varying the metal ion and the other ligands in the coordination sphere. uni-wuerzburg.de These complexes have applications in areas such as catalysis and medicinal chemistry, where the metal center can facilitate chemical transformations or interact with biological targets. nih.govresearchgate.net
Exploration in Functional Materials Science, emphasizing Non-Covalent Interactions
The application of indole derivatives in materials science is an emerging field that leverages the specific non-covalent interactions (NCIs) that these molecules can engage in. mdpi.comresearchgate.net NCIs, such as hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the self-assembly, molecular packing, and ultimate properties of functional materials. researchgate.netnih.gov
The structure of this compound is well-suited for participating in these interactions:
Hydrogen Bonding: The hydroxyl group at the 7-position is a strong hydrogen bond donor and acceptor. This allows molecules to form ordered one-, two-, or three-dimensional networks in the solid state, influencing properties like melting point, solubility, and crystal structure.
π-π Stacking: The flat, aromatic indole ring is electron-rich and capable of engaging in π-π stacking interactions with other aromatic systems. nih.gov These interactions are vital for charge transport in organic electronic materials and for stabilizing the structure of molecular assemblies.
Other Interactions: The methyl group at the N1 position can participate in weaker C-H···π interactions, further directing the supramolecular assembly of the material. nih.gov
By understanding and controlling these non-covalent forces, researchers can design functional π-conjugated materials based on indole scaffolds. researchgate.net These materials could find applications in organic electronics, sensors, and other advanced technologies where molecular organization dictates function.
Future Research Directions and Perspectives
Emerging Methodologies for Efficient and Selective Synthesis
The future synthesis of 1-Methyl-1H-indol-7-ol and its analogs will likely move beyond traditional methods, focusing on efficiency, selectivity, and sustainability. Research is anticipated to concentrate on late-stage functionalization and novel cyclization strategies that offer greater control and access to diverse derivatives.
Key emerging areas include:
Transition-Metal-Catalyzed C-H Functionalization : Methodologies involving rhodium or iridium catalysts, which enable direct C-H acetoxylation or borylation of the indole (B1671886) core, present a promising route. researchgate.net Future work could adapt these methods for the regioselective functionalization of the this compound backbone, allowing for the introduction of various substituents at specific positions without the need for pre-functionalized starting materials.
Anionic Annulation Strategies : Building upon the synthesis of 7-hydroxyindoles from substituted pyrroles, new research could develop stereoselective annulation reactions. researchgate.net This would provide a powerful tool for constructing complex, densely substituted derivatives of this compound with precise control over the arrangement of functional groups.
Photoredox Catalysis : Light-mediated reactions offer mild conditions for bond formation. Exploring photoredox-catalyzed cross-coupling or functionalization reactions on the this compound scaffold could open pathways to novel derivatives that are inaccessible through traditional thermal methods.
| Methodology | Key Advantage | Potential Application for this compound | Reference |
|---|---|---|---|
| C-H Functionalization | High atom economy, late-stage modification | Selective introduction of aryl or alkyl groups on the benzene (B151609) ring. | researchgate.net |
| Anionic Annulation | High regiocontrol from acyclic precursors | Construction of highly substituted analogs. | researchgate.net |
| Aqueous-Mediated Synthesis | Environmentally benign, improved safety | Sustainable derivatization in green solvents. | nih.gov |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Novel bond formations under visible light. | N/A |
Advanced Computational Chemistry for Predictive Design and Understanding
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of indole derivatives. indexcopernicus.com For this compound, advanced computational approaches can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets, guiding experimental efforts more effectively.
Future computational research avenues include:
Predictive Reactivity Models : Using Density Functional Theory (DFT), researchers can model reaction pathways to predict the regioselectivity of electrophilic or nucleophilic attacks. mdpi.comrsc.org This can help in designing reactions that selectively target a specific position on the this compound ring system and in understanding the mechanisms of novel transformations. rsc.org
In Silico Pharmacokinetic Profiling : Tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in early-stage drug discovery. indexcopernicus.com Applying these computational models to virtual libraries of this compound derivatives can help identify candidates with favorable drug-like properties, saving significant time and resources in experimental validation. indexcopernicus.com
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of this compound derivatives and their binding modes within biological targets, such as enzyme active sites. mdpi.com This provides a dynamic picture of molecular interactions that is not available from static docking models.
Quantum Theory of Atoms in Molecules (QTAIM) : This method allows for the detailed analysis of intra- and intermolecular interactions, such as hydrogen bonds and van der Waals forces. dntb.gov.ua Applying QTAIM can help in understanding the forces that govern the crystal packing of solid-state forms or the specific interactions that stabilize a ligand-receptor complex.
Unexplored Reactivity Patterns and Transformation Pathways
While the general reactivity of indoles is well-documented, the specific substitution pattern of this compound—with both an N-methyl group and a C7-hydroxyl group—offers opportunities to explore unique and untapped reactivity.
Prospective areas for investigation are:
Umpolung Reactivity : The typical electron-rich nature of the indole ring leads to preferential electrophilic substitution. nih.gov Future research could explore "umpolung" strategies, where the polarity of the indole is inverted, making it act as an electrophile. nih.govnih.gov The generation of an "indolyne" intermediate from a suitably functionalized this compound precursor could allow for novel nucleophilic additions to the benzene portion of the scaffold. nih.gov
Directed C-H Activation : The C7-hydroxyl and N1-methyl groups can potentially act as directing groups in metal-catalyzed C-H activation reactions. This could enable highly regioselective functionalization at positions that are typically difficult to access, such as the C6 or C2 positions.
Oxidative Coupling Reactions : The phenol-like C7-hydroxyl group makes the molecule susceptible to oxidation. Investigating controlled oxidation reactions could lead to the formation of indolequinones or facilitate novel oxidative coupling reactions with other nucleophiles, expanding the chemical space accessible from this scaffold. researchgate.net
Multicomponent Reactions (MCRs) : Indoles are valuable substrates in MCRs for the rapid assembly of complex molecular architectures. rsc.org Designing new MCRs that incorporate this compound as a building block could provide efficient, one-pot access to diverse and structurally complex heterocyclic systems. rsc.org
Interdisciplinary Research Avenues in Chemical Sciences
The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields within the chemical sciences, bridging synthetic chemistry with materials science and chemical biology.
Potential interdisciplinary applications to be explored:
Medicinal Chemistry : As a core scaffold, indole derivatives are central to the development of therapeutics for cancer, infectious diseases, and inflammatory disorders. nih.gov The 7-hydroxyindole (B18039) motif is a key structural element in some bioactive compounds. Future research could focus on synthesizing libraries of this compound derivatives for screening against various biological targets, such as protein kinases or microbial enzymes. mdpi.com
Materials Science : Certain indole derivatives, particularly azaindoles, have shown promise as emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org The photophysical properties of this compound and its coordination complexes with metals could be investigated for applications in novel luminescent materials.
Chemical Biology and Probe Development : The indole scaffold can be functionalized to create chemical probes for studying biological systems. rsc.org Derivatives of this compound could be developed into fluorescent probes to image specific cellular components or to serve as building blocks for creating affinity-based probes for target identification.
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-1H-indol-7-ol, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound often involves indole functionalization. A common approach includes:
- Methylation of indole precursors : For example, using dimethyl sulfate or methyl iodide under basic conditions to introduce the methyl group at the 1-position .
- Hydroxylation strategies : Electrophilic substitution or directed ortho-metalation (DoM) to install the hydroxyl group at the 7-position. Catalytic systems like CuI in PEG-400:DMF mixtures have been effective for analogous indole derivatives .
- Yield optimization : Adjusting solvent polarity (e.g., acetonitrile for chlorination steps) and employing catalytic reduction (e.g., Pd/C under H₂) can enhance purity and yield .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Compare and NMR chemical shifts with literature data (e.g., δ ~8.53 ppm for indolic protons in DMSO-d₆) .
- Mass spectrometry : Confirm molecular weight via FAB-HRMS (e.g., m/z 147.08 [M+H]⁺ for C₉H₉NO) .
- HPLC-PDA : Assess purity using reverse-phase C18 columns with UV detection at 280 nm .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash chromatography : Use gradient elution (e.g., 70:30 EtOAc:hexane) to separate polar byproducts .
- Recrystallization : Employ ethanol/water mixtures to isolate crystalline products .
- Impurity profiling : Reference standards (e.g., 1H-Indol-4-ol, CAS 2380-94-1) can help identify common contaminants via LC-MS .
Advanced Research Questions
Q. How does the stability of this compound vary under different experimental conditions?
Methodological Answer: Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH sensitivity : Monitor degradation kinetics in buffered solutions (pH 1-12) via UV-Vis spectroscopy .
- Oxidative stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) and track degradation products using GC-MS .
Q. What computational methods can predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with targets like serotonin receptors or cytochrome P450 enzymes.
- QSAR models : Correlate substituent effects (e.g., electron-donating groups at the 7-position) with antioxidant or cytotoxic activity .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox potential .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in cancer cell lines) using statistical tools like ANOVA to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibitors to validate target engagement in conflicting reports .
Q. What strategies are recommended for impurity profiling during scale-up synthesis?
Methodological Answer:
- ICH guidelines : Follow Q3A/B thresholds for identifying (>0.1%) and qualifying impurities (>0.15%) .
- Hyphenated techniques : LC-MS/MS to characterize trace impurities (e.g., 1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol, CAS 130115-66-1) .
- Process optimization : Adjust reaction stoichiometry and quenching steps to minimize byproduct formation .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement, ensuring data resolution <1.0 Å to confirm bond angles and torsional conformations .
- Twinned data analysis : Employ SHELXE for deconvoluting overlapping reflections in challenging crystals .
- Cambridge Structural Database (CSD) : Compare packing patterns with analogous indole derivatives (e.g., CSD refcode: INDOLE01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
